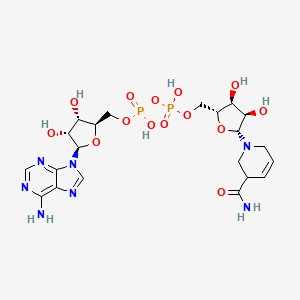
3-Hydroxy-7,12-diketocholanoic acid
描述
7,12-二酮胆酸是一种胆汁酸衍生物,化学式为C24H36O5该化合物因其在胆汁酸代谢中的作用及其潜在的生物活性而引人注目,包括抗炎作用 .
准备方法
7,12-二酮胆酸可以通过在特定条件下氧化石胆酸来合成。氧化过程通常涉及使用氧化剂,例如高锰酸钾或三氧化铬。 必须仔细控制反应条件以获得所需产物,避免过度氧化 .
在工业环境中,7,12-二酮胆酸的生产可能涉及更可扩展和高效的方法。 这些方法通常包括使用连续流动反应器和先进的纯化技术,以确保高产率和纯度 .
化学反应分析
7,12-二酮胆酸会发生各种化学反应,包括:
氧化: 进一步氧化会导致形成更多氧化的衍生物。
还原: 还原反应可以将二酮基转化为羟基,形成二羟基衍生物。
这些反应中常用的试剂包括硼氢化钠等还原剂和高锰酸钾等氧化剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
7,12-二酮胆酸有若干科学研究应用:
化学: 它被用作胆汁酸代谢研究中的参考化合物,以及合成其他胆汁酸衍生物的起始原料。
生物学: 该化合物因其在调节脂质代谢中的作用及其潜在的抗炎作用而被研究。
医学: 研究表明,7,12-二酮胆酸在治疗与胆汁酸代谢相关的疾病,例如胆汁淤积方面可能具有治疗潜力。
作用机制
7,12-二酮胆酸的作用机制涉及它与各种分子靶标和途径的相互作用。据信它通过影响参与胆汁酸合成和降解的酶的活性来调节脂质代谢。 此外,其抗炎作用被认为是通过抑制促炎细胞因子和激活抗炎途径来介导的 .
与相似化合物的比较
7,12-二酮胆酸可以与其他胆汁酸衍生物进行比较,例如石胆酸、胆酸和脱氧胆酸。虽然这些化合物共享一个共同的胆汁酸结构,但7,12-二酮胆酸因其在 7 位和 12 位上存在两个酮基而独一无二。 这种结构差异赋予了其独特的化学和生物学特性,使其成为特定研究和工业应用的宝贵化合物 .
相似的化合物包括:
- 石胆酸
- 胆酸
- 脱氧胆酸
- 熊去氧胆酸
相似化合物的比较
7,12-Diketolithocholic acid can be compared with other bile acid derivatives such as lithocholic acid, cholic acid, and deoxycholic acid. While these compounds share a common bile acid structure, 7,12-Diketolithocholic acid is unique due to the presence of two keto groups at positions 7 and 12. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications .
Similar compounds include:
- Lithocholic acid
- Cholic acid
- Deoxycholic acid
- Ursodeoxycholic acid
属性
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJMPFLJJCSTB-FQBQTYDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965969 | |
| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-33-9 | |
| Record name | Reductodehydrocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-7,12-diketocholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)


![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)



![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)


![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)

